Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate

Description

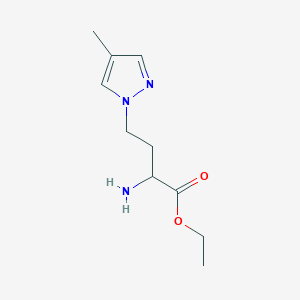

Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate is a synthetic organic compound featuring a butanoate ester backbone with two key substituents: an amino group at the C2 position and a 4-methylpyrazole moiety at the C4 position. This structure combines a polar amino group with a heterocyclic aromatic system, making it a candidate for pharmaceutical or agrochemical applications. Pyrazole derivatives are known for their bioactivity, including antimicrobial, anti-inflammatory, and kinase-inhibiting properties . The ethyl ester group enhances solubility in organic matrices, while the amino group may facilitate hydrogen bonding in biological targets. However, direct studies on this compound are scarce, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 2-amino-4-(4-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)4-5-13-7-8(2)6-12-13/h6-7,9H,3-5,11H2,1-2H3 |

InChI Key |

KGPJOYBUNOJFIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCN1C=C(C=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 2-bromo-4-(4-methyl-1h-pyrazol-1-yl)butanoate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, merging an amino acid ester with a pyrazole ring. Key analogs for comparison include:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| Ethyl 2-aminobutanoate | Basic amino ester; lacks heterocyclic substituent | Drug delivery, peptide synthesis |

| Ethyl 4-(1H-pyrazol-1-yl)butanoate | Pyrazole substituent at C4; lacks amino group | Agrochemicals, enzyme inhibition |

| Methyl 2-amino-4-(imidazol-1-yl)butanoate | Imidazole ring instead of pyrazole; methyl ester | Antifungal agents, receptor ligands |

Key Observations :

- Amino Group Impact: The amino group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to non-amino analogs like ethyl 4-(1H-pyrazol-1-yl)butanoate. This is supported by studies showing amino esters’ role in improving pharmacokinetic profiles .

- Pyrazole vs. Imidazole : Pyrazole rings (as in the target compound) exhibit stronger π-π stacking and metabolic stability compared to imidazoles, which are more prone to oxidation .

Physicochemical Properties

Hypothetical comparisons based on structural analogs:

| Property | Target Compound | Ethyl 4-(1H-pyrazol-1-yl)butanoate | Methyl 2-amino-4-(imidazol-1-yl)butanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~239.3 | ~208.2 | ~225.3 |

| LogP (Predicted) | 1.2–1.5 | 1.8–2.1 | 0.5–0.9 |

| Solubility (mg/mL) | Moderate in DMSO | High in ethanol | High in water |

Notes:

Crystallographic and Structural Studies

Crystal structure determination of such compounds often employs SHELX software (). For instance, SHELXL enables precise refinement of heterocyclic systems, critical for analyzing pyrazole ring geometry and hydrogen-bonding networks involving the amino group .

Biological Activity

Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through broth microdilution assays and are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Enterococcus faecalis | 32 |

This data indicates that the compound has a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative strains, which aligns with findings from related pyrazole derivatives that also demonstrate selective antibacterial properties .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and L929 (fibrosarcoma) have revealed that this compound can induce apoptosis in these cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells.

Antimicrobial Mechanism: The pyrazole ring structure is believed to interfere with bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes. This inhibition leads to cell lysis and death .

Anticancer Mechanism: The compound may induce oxidative stress in cancer cells, leading to DNA damage and triggering apoptotic pathways. Studies have shown that compounds with similar structures often activate caspase pathways, which are critical in programmed cell death .

Case Studies

A notable case study involved the evaluation of this compound's efficacy against resistant strains of bacteria. In this study, the compound was administered in varying concentrations to observe its effects on biofilm formation and bacterial viability over time. Results indicated a significant reduction in biofilm density, suggesting its potential use in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.